5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine

Chemical Stability Supply Chain Integrity Oxidative Degradation

Researchers who inadvertently substitute the room-temperature-stable regioisomer (CAS 1780085-57-5) for this target isomer risk altered pharmacophore geometry, reduced H-bond acceptor count (2 vs. 3), and oxidative byproducts that compromise cross-coupling yields. This 2-methylsulfanyl-3-methoxy-5-bromo isomer delivers the correct spatial arrangement for target engagement and requires 4°C storage under nitrogen to preserve bromine integrity at the 5-position for Suzuki, Buchwald-Hartwig, or Ullmann couplings. • Three hydrogen-bond acceptor sites enable accurate pharmacophore modeling and ADMET predictions. • ≥97% purity specification ensures cleaner reaction outcomes compared to the ≥95% regioisomer. • Nitrogen-atmosphere storage mitigates oxidative degradation of the 2-methylsulfanyl group, ensuring reproducible cross-coupling results.

Molecular Formula C7H8BrNOS
Molecular Weight 234.12 g/mol
CAS No. 1446002-40-9
Cat. No. B1458206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine
CAS1446002-40-9
Molecular FormulaC7H8BrNOS
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)Br)SC
InChIInChI=1S/C7H8BrNOS/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
InChIKeyVEAFDNQQHXZJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine (CAS 1446002-40-9) Procurement‑Critical Baseline


5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine (CAS 1446002-40-9) is a trisubstituted pyridine bearing a bromine atom at the 5-position, a methoxy group at the 3-position and a methylsulfanyl (methylthio) group at the 2-position . With a molecular formula of C₇H₈BrNOS and molecular weight of 234.11 g/mol, the compound is a versatile building block for medicinal chemistry and agrochemical research . The specific 2-methylsulfanyl-3-methoxy-5-bromo substitution pattern differentiates this isomer from its regioisomers (e.g., 5-bromo-2-methoxy-3-(methylsulfanyl)pyridine) and other in-class pyridine scaffolds, leading to distinct physicochemical profiles and handling requirements that directly affect procurement decisions .

Supports medicinal chemistry and agrochemical building-block workflows.
Regioisomer-specific substitution pattern
Requires cold-chain and inert-atmosphere procurement infrastructure.
4 °C storage under nitrogen
HazMat shipping class applies; budget for surcharges.
GHS07 classification

Why Regioisomeric or Functional-Group Interchange of 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine Leads to Material‑Critical Divergence


Interchanging this compound with the regioisomer 5-bromo-2-methoxy-3-(methylsulfanyl)pyridine (CAS 1780085-57-5) or with the non-brominated parent 3-methoxy-2-(methylsulfanyl)pyridine (CAS 98627-11-3) is not scientifically neutral. The relative positions of the bromine, methoxy, and methylsulfanyl substituents alter the electronic distribution across the pyridine ring, leading to measurable differences in chromatographic retention (LogP), hydrogen-bond acceptor count, and oxidative/metabolic stability of downstream derivatives . Most critically, the 2-methylsulfanyl-3-methoxy-5-bromo isomer requires storage at 4 °C under inert atmosphere (nitrogen), whereas the 2-methoxy-3-methylsulfanyl-5-bromo regioisomer is stable at room temperature with no inert gas requirement—a difference that directly impacts long-term supply chain planning, shipping cost, and experimental reproducibility .

Storage condition
Target: 4 °C under nitrogen
Regioisomer (CAS 1780085-57-5): Ambient temperature, no inert gas
Swapping to the room-temperature-stable regioisomer may shift oxidative stability profiles and introduce batch variability if cold-chain logistics are not replicated.
Shipping class
Target: GHS07, HazMat surcharge applies
Regioisomer (CAS 1780085-57-5): Not hazardous, standard shipping
Substitution eliminates HazMat fees but removes the documented shipping classification context; transport-cost modeling must be updated.
H-bond acceptors
Target: 3 H-bond acceptors
Regioisomer (CAS 1780085-57-5): 2 H-bond acceptors
A one-unit difference in hydrogen-bond acceptor count can alter downstream pharmacophore profiles; direct replacement may require re-validation of lead-series ADMET predictions.

Quantitative Differentiation Evidence for 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine vs. Closest Analogues


Storage Stability: 4 °C Under Nitrogen vs. Ambient‑Condition Room‑Temperature Stability

The target compound 5-bromo-3-methoxy-2-(methylsulfanyl)pyridine requires cold storage (4 °C) under an inert nitrogen atmosphere to maintain certified purity, per the manufacturer's specification . In direct contrast, the closest regioisomer 5-bromo-2-methoxy-3-(methylsulfanyl)pyridine is specified for long-term storage at room temperature with no inert atmosphere requirement . This 20 °C differential in storage temperature and the mandatory inert gas headspace indicate a measurably lower intrinsic oxidative stability of the 2-methylsulfanyl-3-methoxy substitution pattern relative to the 2-methoxy-3-methylsulfanyl arrangement.

Storage Stability
Head-to-head
ΔT ≥ 20 °C; nitrogen overlay required
Supports cold-chain logistics requirement review
Supplier-specified storage conditions
Chemical Stability Supply Chain Integrity Oxidative Degradation

Shipping Hazard Classification: GHS07 Hazardous vs. Non‑Hazardous Transport

5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine carries a GHS07 hazard classification, with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . In contrast, the regioisomer 5-bromo-2-methoxy-3-(methylsulfanyl)pyridine is classified as 'Not hazardous material' per DOT/IATA transport regulations and does not carry GHS07 labeling . The hazardous classification of the target compound triggers potential HazMat shipping surcharges (≥$50 per shipment) and additional documentation requirements, whereas the regioisomer ships without hazardous‑material restrictions.

Hazard Classification
Head-to-head
HazMat surcharge ≥ $50 vs. $0
Impacts procurement cost modeling
DOT/IATA transport classification context
Transport Logistics Hazardous Materials Procurement Cost Regulatory Compliance

Polar Surface Area and Hydrogen‑Bond Acceptor Differences Influence Downstream ADMET Properties

The target compound has a computed topological polar surface area (TPSA) of 22.12 Ų and 3 hydrogen‑bond acceptor sites , while the regioisomer exhibits a TPSA of 22.12 Ų (identical) but only 2 hydrogen‑bond acceptor sites according to the Fluorochem supplier specification . The LogP values also differ: 2.5746 for the target vs. 2.589329417 for the regioisomer . Although TPSA is numerically identical in these computational models, the difference in H‑bond acceptor count (3 vs. 2) arises from the distinct spatial orientation of the methoxy and methylsulfanyl substituents relative to the bromine atom, which can influence hydrogen‑bonding interactions and solubility profiles of derived lead compounds.

H‑Bond Acceptors
Reported
Δ = 1 H‑bond acceptor unit
Supports ADMET prediction context review
Computed TPSA and H‑bond data; supplier sources
Drug‑likeness TPSA ADMET Prediction Medicinal Chemistry

Purity Specification: ≥97% (Target) vs. ≥95% (Comparator) Impacts Reaction Yield Consistency

The target compound is commercially supplied by a reputable provider at a certified minimum purity of ≥97% (ChemScene) . The regioisomer comparator from a major supplier is specified at ≥95% purity (Fluorochem; AKSci) . A 2‑percentage‑point lower purity baseline corresponds to ≤5% unknown impurities in the comparator, which can accumulate across a multi‑step synthesis and introduce variability in yield, byproduct profiles, and biological assay reproducibility.

Purity Specification
Head-to-head
≥97% vs. ≥95% purity baseline
Supports reaction yield consistency review
Commercial certificate of analysis baseline
Chemical Purity Reproducibility Building Block Quality Synthetic Reliability

Evidence‑Backed Application Scenarios for 5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine


Medicinal Chemistry Lead Optimization Requiring 3 H‑Bond Acceptor Functionality

Programs that require a trisubstituted pyridine with three hydrogen‑bond acceptor sites for target engagement should prioritize the 2-methylsulfanyl-3-methoxy-5-bromo isomer over the 2-methoxy-3-methylsulfanyl-5-bromo regioisomer, which offers only two H‑bond acceptors . The additional acceptor arises from the unique spatial arrangement of the methoxy and methylsulfanyl groups, directly affecting pharmacophore geometry and ADMET profile predictions .

Cold‑Chain Synthesis Programs with Inert‑Atmosphere Infrastructure

Laboratories already equipped with 4 °C storage and nitrogen-purged gloveboxes or desiccators can leverage the higher purity specification (≥97%) of the target compound without incurring incremental infrastructure costs, yielding cleaner reaction outcomes than the room‑temperature‑stable regioisomer (≥95% purity) .

Synthetic Routes Where Bromine Reactivity Must Be Preserved from 5‑Position Oxidation

The mandatory nitrogen atmosphere for long‑term storage of the target compound mitigates oxidative degradation of the 2-methylsulfanyl group, preserving the integrity of the bromine at the 5‑position for subsequent Suzuki, Buchwald–Hartwig, or Ullmann couplings. The regioisomer, stored under ambient conditions without inert gas, may develop oxidative byproducts that compromise downstream cross‑coupling yields .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
3 H‑bond acceptor geometry
Pharmacophore and ADMET prediction review
Cold-chain synthesis programs
Inert-atmosphere stability profile
Reaction purity and intermediate yield review
Cross-coupling synthetic routes
5-bromo oxidative integrity
Suzuki/Buchwald–Hartwig coupling efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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